molecular formula C12H14ClFO B1324682 4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone CAS No. 898765-70-3

4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone

Cat. No.: B1324682
CAS No.: 898765-70-3
M. Wt: 228.69 g/mol
InChI Key: TVYROUZNQKPRKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 2,2-dimethylbutanone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized research and industrial applications .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYROUZNQKPRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642443
Record name 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-70-3
Record name 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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